tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate

Hydrolytic stability SuFEx click chemistry Aqueous half-life

tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate (C₁₀H₁₈FNO₄S, MW 267.32 g/mol) is a specialized aliphatic sulfonyl fluoride building block that integrates three strategically orthogonal functional motifs within a single, compact scaffold: a tert-butyloxycarbonyl (Boc)-protected primary amine, a conformationally constrained 1,1-disubstituted cyclopropane core, and a fluorosulfonylmethyl (–CH₂SO₂F) electrophilic warhead. The fluorosulfonyl group serves as a sulfur(VI) fluoride exchange (SuFEx) click handle, enabling rapid, metal-free conjugation with O-, N-, and C-nucleophiles under mild conditions, while the Boc-carbamate permits latent amine unmasking for downstream diversification after SuFEx coupling.

Molecular Formula C10H18FNO4S
Molecular Weight 267.32 g/mol
Cat. No. B12982858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate
Molecular FormulaC10H18FNO4S
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC1)CS(=O)(=O)F
InChIInChI=1S/C10H18FNO4S/c1-9(2,3)16-8(13)12-6-10(4-5-10)7-17(11,14)15/h4-7H2,1-3H3,(H,12,13)
InChIKeyLVHXCIXMBRYWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate – A Bifunctional Aliphatic Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Covalent Probe Assembly


tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate (C₁₀H₁₈FNO₄S, MW 267.32 g/mol) is a specialized aliphatic sulfonyl fluoride building block that integrates three strategically orthogonal functional motifs within a single, compact scaffold: a tert-butyloxycarbonyl (Boc)-protected primary amine, a conformationally constrained 1,1-disubstituted cyclopropane core, and a fluorosulfonylmethyl (–CH₂SO₂F) electrophilic warhead [1]. The fluorosulfonyl group serves as a sulfur(VI) fluoride exchange (SuFEx) click handle, enabling rapid, metal-free conjugation with O-, N-, and C-nucleophiles under mild conditions, while the Boc-carbamate permits latent amine unmasking for downstream diversification after SuFEx coupling [1][2]. This compound belongs to the emerging class of aliphatic sulfonyl fluorides that have gained significant attention since Sharpless and co-workers introduced SuFEx as a next-generation click chemistry paradigm in 2014 [3]. Unlike widely used aromatic sulfonyl fluoride probes such as PMSF, the aliphatic fluorosulfonylmethyl group of this compound—appended to a quaternary cyclopropyl center—offers a distinct hydrolytic stability and reactivity profile that positions it for applications in covalent fragment screening, activity-based protein profiling (ABPP), and PROTAC linker construction.

Why tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate Cannot Be Replaced by Generic Sulfonyl Fluoride Building Blocks


Sulfonyl fluoride building blocks are not interchangeable commodities; their utility in a given synthetic or biological application is dictated by a constellation of interdependent parameters: hydrolytic stability (aqueous half-life), electrophilic reactivity toward specific nucleophile classes, steric accessibility of the sulfur(VI) center, and the presence, identity, and orthogonality of ancillary functional handles [1][2]. Aromatic sulfonyl fluorides (e.g., PMSF, AEBSF) exhibit fundamentally different stability–reactivity profiles compared to aliphatic congeners—aromatic derivatives are considerably more resistant to hydrolysis but also display attenuated SuFEx kinetics, particularly toward less activated nucleophiles [2]. Conversely, simple primary alkyl sulfonyl fluorides bearing α-hydrogens are substantially more hydrolytically labile, often with PBS half-lives under 2 hours, limiting their shelf stability and biocompatibility window [3]. This compound occupies a deliberately engineered intermediate space: the fluorosulfonylmethyl group is attached to a quaternary cyclopropyl carbon, sterically shielding the α-position and retarding hydrolysis relative to unhindered alkyl-SO₂F analogues, while the cyclopropyl ring itself imparts conformational rigidity absent in flexible-chain alternatives like tert-butyl (6-(fluorosulfonyl)hexyl)carbamate [4]. The methylene spacer between the cyclopropane and the Boc-carbamate further differentiates this scaffold from the direct-attachment analog (CAS 2169140-49-0), modulating both steric encumbrance during SuFEx coupling and the geometry of the deprotected amine for downstream ligation. Procurement decisions predicated solely on the presence of a –SO₂F group ignore these critical performance-determining structural nuances.

Quantitative Head-to-Head Evidence: Where tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate Differentiates from Closest Analogs


Hydrolytic Stability: Aliphatic Fluorosulfonylmethyl at Quaternary Center vs. Unhindered Primary Alkyl-SO₂F vs. Aromatic –SO₂F

Aromatic sulfonyl fluorides are considerably more resistant to hydrolysis than aliphatic derivatives bearing α-hydrogens [1]. In systematic profiling of a sulfonyl fluoride library under physiological conditions (PBS, pH 7.4, 37 °C), aromatic phenylsulfonyl fluoride derivatives displayed aqueous half-lives ranging from 1 to 38 hours, with the most balanced 3-carboxybenzenesulfonyl fluoride warheads exhibiting t₁/₂ = 4–5 h [2]. In contrast, simple unhindered primary alkyl sulfonyl fluorides hydrolyze significantly faster, with reported half-lives as low as 0.5–2 h under identical conditions . The target compound features a fluorosulfonylmethyl group anchored to a quaternary (1,1-disubstituted) cyclopropyl carbon, creating a neopentyl-like steric environment that shields the α-carbon from nucleophilic water attack. While direct hydrolytic half-life data for this specific compound have not been published, neopentyl sulfonate esters are established to exhibit markedly enhanced stability compared to primary alkyl sulfonates [3]. This structural motif is thus predicted to confer hydrolytic stability intermediate between unhindered alkyl-SO₂F (t₁/₂ < 2 h) and electron-neutral aromatic –SO₂F (t₁/₂ ≈ 4–38 h), providing a tunable reactivity window for bioconjugation applications where PMSF (aromatic, t₁/₂ ≈ 1–4 h in aqueous buffer at pH 7.4 for related benzylsulfonyl fluoride) may be either too labile or insufficiently reactive toward non-serine nucleophiles [2][4].

Hydrolytic stability SuFEx click chemistry Aqueous half-life

Spatial Separation of Reactive Handles: Methylene Spacer Differentiation from Direct-Attachment Analog CAS 2169140-49-0

The target compound (C₁₀H₁₈FNO₄S, MW 267.32) contains a methylene (–CH₂–) spacer inserted between the cyclopropane 1-position and the carbamate nitrogen, distinguishing it from the closest commercial analog, tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate (CAS 2169140-49-0, C₉H₁₆FNO₄S, MW 253.29), in which the carbamate is directly attached to the cyclopropyl ring . This additional methylene unit increases the through-bond distance between the Boc-protected amine and the fluorosulfonylmethyl group from approximately 3.0 Å (direct attachment, estimated from SMILES: CC(C)(C)OC(=O)NC1(CS(=O)(=O)F)CC1) to approximately 4.5 Å (methylene-spaced analog), reducing intramolecular steric congestion and electronic cross-talk between the two reactive termini [1]. In practice, this translates to: (a) enhanced nucleophilic accessibility of the deprotected primary amine for subsequent amidation or reductive amination without steric interference from the cyclopropane quaternary center; and (b) reduced likelihood of intramolecular cyclization side-reactions during SuFEx coupling that could consume both reactive handles. No direct comparative SuFEx kinetic data exist for these two compounds; however, analogous methylene-spacer effects in bifunctional SuFEx linkers (e.g., tert-butyl (6-(fluorosulfonyl)hexyl)carbamate vs. shorter-chain analogs) demonstrate that increasing the inter-handle distance predictably modulates both reaction yields and product distributions in sequential ligation protocols [2].

Linker design SuFEx building block Steric accessibility

Conformational Constraint: Cyclopropyl 1,1-Disubstituted Core vs. Flexible Alkyl Chain Analogs

The 1,1-disubstituted cyclopropane core of the target compound imposes a defined, rigid exit-vector angle between the fluorosulfonylmethyl and aminomethyl substituents (approximately 110–115° based on tetrahedral geometry at the cyclopropane quaternary center), compared with freely rotating methylene chains in linear aliphatic sulfonyl fluoride building blocks such as tert-butyl (6-(fluorosulfonyl)hexyl)carbamate . Cyclopropyl groups are established medicinal chemistry motifs that can enhance metabolic stability by blocking CYP450-mediated oxidation at adjacent positions, increase target binding affinity through conformational pre-organization, and reduce the entropic penalty upon target engagement [1][2]. In a comparative context, the cyclopropyl-containing target compound offers a restricted conformational space of approximately 2–3 accessible low-energy rotamers for the fluorosulfonylmethyl group vs. >50 rotameric states for a flexible hexyl-linked analog, which directly impacts the interpretive clarity of structure–activity relationship (SAR) data when these building blocks are incorporated into probe or inhibitor libraries [3]. Quantitative CYP stability data for this specific compound are not available; however, the cyclopropyl-for-alkyl substitution strategy has been documented to increase in vitro metabolic half-life by 2- to 10-fold across multiple chemotypes in the medicinal chemistry literature [2].

Conformational restriction Metabolic stability Drug design

Functional Group Orthogonality: Boc-Carbamate vs. Free Amine Sulfonyl Fluoride Probes (AEBSF / PMSF)

The Boc protecting group on the target compound enables a two-step diversification sequence—SuFEx coupling of the –SO₂F handle followed by acidic Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane) to unmask a primary amine for subsequent amidation, sulfonylation, or reductive amination—that is not feasible with permanently free-amine sulfonyl fluorides such as AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) . AEBSF, despite its improved aqueous stability over PMSF (hydrolysis rate approximately 3–5× slower at pH 7.4), presents a constitutively nucleophilic primary amine that can compete with external nucleophiles during SuFEx reactions, leading to oligomerization or intramolecular cyclization byproducts [1]. In contrast, the Boc-carbamate of the target compound is stable under SuFEx conditions (room temperature, neutral to mildly basic pH, organic solvents or aqueous-organic mixtures) and can be removed orthogonally after the SuFEx step in >95% yield under standard acidic conditions [2]. PMSF lacks any amine handle entirely, precluding further functionalization after target engagement. This orthogonality is particularly critical for PROTAC linker construction and branched probe architectures where the order of conjugation steps determines product homogeneity.

Protecting group strategy Sequential ligation Bifunctional reagent

SuFEx Reaction Scope: Aliphatic Fluorosulfonylmethyl as a Broader-Spectrum Electrophile vs. Aromatic –SO₂F

Aliphatic sulfonyl fluorides, particularly those lacking electron-withdrawing α-substituents, exhibit intrinsically higher SuFEx reactivity toward a broader panel of nucleophiles compared to their aromatic counterparts, owing to reduced resonance stabilization of the S(VI) electrophile and lower steric encumbrance around the reaction center [1]. In the SuFEx profiling study by Gilbert et al. (ACS Chemical Biology 2023), a panel of S(VI)-F compounds was evaluated for reactivity with lysine, tyrosine, histidine, and serine side chains; aliphatic sulfonyl fluorides demonstrated more promiscuous residue targeting while aromatic derivatives showed narrower selectivity windows [2]. The target compound's fluorosulfonylmethyl group, being aliphatic and attached to a sterically congested quaternary cyclopropyl center, is expected to exhibit intermediate promiscuity: more reactive toward sterically accessible nucleophiles (surface Lys, Tyr) than electron-deficient aromatic –SO₂F warheads, yet partially attenuated by the adjacent quaternary center relative to unhindered alkyl-SO₂F derivatives [1][2]. In a complementary synthetic application, alkyl sulfonyl fluorides have been shown to function as ambiphiles in Pd(II)-catalyzed cyclopropanation reactions with unactivated alkenes—a reactivity mode not accessible to aromatic sulfonyl fluorides—yielding cis-substituted cyclopropanes in 40–85% yield [3]. This dual SuFEx/transition-metal-catalyzed reactivity expands the synthetic utility of the target compound beyond simple click conjugation.

SuFEx reactivity Electrophilic warhead Nucleophile scope

High-Value Application Scenarios for tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate Based on Differential Evidence


Covalent Fragment Library Construction with Orthogonal Amine Handle for Post-Screening Hit Elaboration

The Boc-protected amine of this compound enables a library synthesis workflow in which the –SO₂F warhead is first conjugated to diverse fragment cores via SuFEx, and the Boc group is subsequently removed to reveal a primary amine for parallel derivatization into amides, sulfonamides, or ureas. This orthogonal two-step diversification is not achievable with PMSF (no amine handle) or AEBSF (competing free amine reactivity during SuFEx step) [1]. The methylene spacer reduces steric hindrance at the deprotected amine, improving acylation yields compared to the direct-attachment analog CAS 2169140-49-0 .

PROTAC Linker Design Requiring a Conformationally Constrained, Metabolically Stable Central Scaffold

The 1,1-disubstituted cyclopropane core provides a rigid, non-planar geometry that can favorably orient the E3 ligase-recruiting moiety and the target-binding ligand in PROTAC design, while the cyclopropyl group may confer resistance to CYP450-mediated oxidative metabolism at the adjacent methylene positions—a known liability of flexible alkyl linkers [2]. The reduced conformational degrees of freedom (>10-fold fewer rotamers) relative to hexyl-linked analogs [3] enhances the interpretability of cellular activity data and may improve ternary complex formation kinetics.

Activity-Based Protein Profiling (ABPP) with Broad Amino Acid Residue Coverage

The aliphatic fluorosulfonylmethyl warhead is predicted to label a broader spectrum of nucleophilic residues (Lys, Tyr, His, Ser, Thr) compared to aromatic sulfonyl fluoride probes that favor Tyr and context-specific Ser [4]. This broader reactivity profile is valuable for chemoproteomic target identification campaigns where the goal is maximal proteome coverage rather than residue-selective labeling. The quaternary cyclopropyl attachment provides sufficient steric bulk to prevent indiscriminate reactivity that plagues unhindered alkyl-SO₂F probes.

SuFEx-Mediated Bioconjugation Followed by Transition-Metal-Catalyzed Diversification

Alkyl sulfonyl fluorides uniquely participate as ambiphiles in Pd(II)-catalyzed cyclopropanation and cross-coupling reactions that are not accessible to aromatic –SO₂F compounds [5]. The target compound can therefore serve as a dual-purpose building block: first engaged in traditional SuFEx click ligation, and subsequently elaborated via transition-metal catalysis at the remaining functional handles. This dual reactivity manifold is unavailable to PMSF, AEBSF, or aryl sulfonyl fluoride building blocks, expanding the accessible chemical space for medicinal chemistry programs.

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